4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyrrolidine groups
Preparation Methods
The synthesis of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Substitution with piperazine and pyrrolidine groups: The pyrimidine core is then reacted with 3-methylpyrazin-2-ylpiperazine and pyrrolidine under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-16(19-7-6-18-14)23-12-10-22(11-13-23)15-4-5-20-17(21-15)24-8-2-3-9-24/h4-7H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPXXWQCVUULCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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